![molecular formula C9H17NO B1493191 3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole CAS No. 2098049-91-1](/img/structure/B1493191.png)
3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole
Übersicht
Beschreibung
3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole (3a-MMOCHP) is an organic compound that has been studied for its potential applications in pharmaceuticals and biochemistry. It is a cyclic compound with a unique structure, which is composed of several heteroatoms and a unique ring system. The study of 3a-MMOCHP has been of great interest due to its potential to be used in drug development, as well as its ability to act as a ligand in biochemical processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Octahydro-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylates : This research describes the synthesis of octahydro-2,3-dioxo-cyclopenta[b]pyrrole derivatives through the nucleophilic addition to N-Acyliminium, showcasing methods to create heterocyclic rings with potential applications in pharmaceuticals and materials science Seo Won-Jun et al., 1994.
Polyimides from Bicyclo[2.2.2]oct-7-ene : Discusses the synthesis of soluble polyimides using bicyclo[2.2.2]oct-7-ene derivatives, highlighting their applications in creating materials with high thermal stability and potential uses in electronics and aerospace S. Itamura et al., 1993.
Asymmetric Synthesis of Tropanes : Describes a rhodium-catalyzed [4 + 3] cycloaddition method for the enantioselective synthesis of tropanes, which are valuable in the development of neurological drugs R. P. Reddy and H. Davies, 2007.
Biological Applications
- Nonpeptide Antagonist of the Substance P (NK1) Receptor : CP-96,345, a compound structurally related to the 3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole, was found to be a potent antagonist of the substance P (NK1) receptor, indicating potential for therapeutic use in treating conditions like depression and anxiety R. Snider et al., 1991.
Material Science and Polymer Chemistry
- Alcohol-Soluble n-Type Conjugated Polyelectrolyte : A novel n-type conjugated polyelectrolyte was synthesized for use as an electron transport layer in polymer solar cells, demonstrating the role of pyrrolopyrrole derivatives in enhancing the efficiency of photovoltaic devices Lin Hu et al., 2015.
Synthetic Methodologies
- Sustainable Catalytic Pyrrole Synthesis : A sustainable method for synthesizing pyrroles from secondary alcohols and amino alcohols was developed, showcasing an environmentally friendly approach to creating this important heterocycle, which is widely used in pharmaceuticals and agrochemicals Stefan Michlik and R. Kempe, 2013.
Eigenschaften
IUPAC Name |
3a-(methoxymethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-11-7-9-4-2-3-8(9)5-10-6-9/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEVPRNHIPZHHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



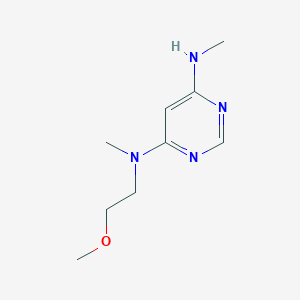
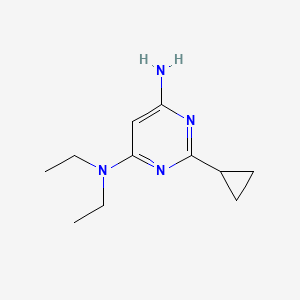
![1-[(Cyclobutylamino)methyl]cyclobutan-1-amine](/img/structure/B1493110.png)
![(4-methylpentan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1493111.png)



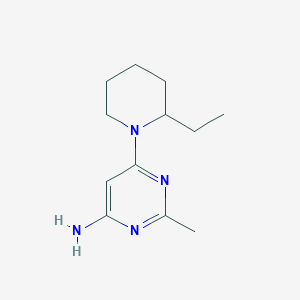

![2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one](/img/structure/B1493120.png)
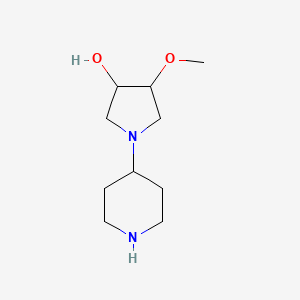
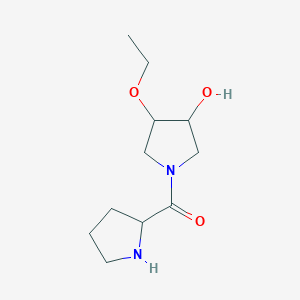
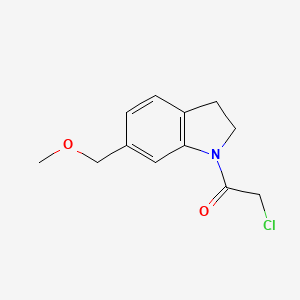
![6-(2-Azidoethyl)-8-(methoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1493129.png)